molecular formula C11H13NO5 B1401658 Tert-butyl 2-hydroxy-4-nitrobenzoate CAS No. 1356600-78-6

Tert-butyl 2-hydroxy-4-nitrobenzoate

Cat. No. B1401658
CAS RN: 1356600-78-6
M. Wt: 239.22 g/mol
InChI Key: MNCYASOVEQTTRC-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-4-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It is used for research purposes .


Synthesis Analysis

The synthesis of Tert-butyl 2-hydroxy-4-nitrobenzoate involves the reaction of benzoic acid with tert-butanol in the presence of DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide). The reaction mixture is stirred at room temperature for 20 hours. The resulting mixture is then diluted with ethyl acetate and washed with various solutions. The organic layer is dried with magnesium sulfate, filtered, and evaporated. The residue is purified by column chromatography to yield the compound .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxy-4-nitrobenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI Key for this compound is O=C(OC©©C)C1=CC=C(N+=O)C=C1O .

Scientific Research Applications

Photolytic Reactions

The compound has been studied for its behavior under photolytic conditions. Döpp (1971) investigated the photolysis of o-nitro-tert.-butylbenzenes, revealing their conversion into 1-hydroxy-3.3-dimethyl-2(3H)-indolones, which is relevant to understanding the photochemical mechanisms of similar compounds (Döpp, 1971).

Electrochemical Properties

Jorge and Stradiotto (1996) explored the electrochemical behavior of butyl nitrobenzoate compounds, including tert-butyl derivatives. They observed a two-step reduction process, offering insights into the electrochemical properties of these compounds (Jorge & Stradiotto, 1996).

Antioxidant and Stabilizing Roles

Carloni et al. (1993) examined the reactions of tert-butylbenzoate derivatives with nitroxides, which are relevant for understanding their role as antioxidants and light stabilizers in various materials (Carloni et al., 1993).

Magnetic Interaction Studies

Jung et al. (2009) focused on the magnetic interactions of copper dimers with tert-butyl nitroxide radicals. This research provides valuable data on the long-distance magnetic interactions in these compounds, potentially useful in the field of molecular magnetism (Jung et al., 2009).

Hydrogen Bond Role in Organic Magnetic Materials

The work by Ferrer et al. (2001) on benzimidazole-based organic magnetic materials, involving tert-butyl derivatives, sheds light on the role of hydrogen bonds in these materials' magnetic properties (Ferrer et al., 2001).

Nucleophilic Hydroxylation Research

Brose et al. (1992) investigated the hydroxylation of aromatic nitro compounds with tert-butyl hydroperoxide, contributing to the broader understanding of chemical reactions involving tert-butyl derivatives (Brose et al., 1992).

Synthesis and Reactivity Studies

Research by Wang et al. (2018) on the synthesis of aminobenzophenones using tert-butyl nitrite demonstrates the reactivity and utility of tert-butyl derivatives in organic synthesis (Wang et al., 2018).

Supramolecular Chemistry Applications

Yushkova et al. (2012) explored the use of tert-butylthiacalix[4]arenes, including their interaction with 3-nitrobenzoic acids, in the formation of supramolecular self-assembles. This research has implications for the development of advanced materials and molecular recognition (Yushkova et al., 2012).

Radical Trapping and Antioxidant Studies

Maples et al. (2001) compared the radical trapping abilities of various nitrones, including tert-butyl derivatives, providing valuable information on their potential use as antioxidants (Maples et al., 2001).

properties

IUPAC Name

tert-butyl 2-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYASOVEQTTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-4-nitrobenzoate

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-nitrobenzoic acid (5.0 g) in tert-butyl alcohol (100 mL) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (6.4 g), 1-hydroxybenzotriazole (3.7 g) and triethylamine (7.6 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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